molecular formula C11H27NOSi B11885696 (2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine

(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine

Cat. No.: B11885696
M. Wt: 217.42 g/mol
InChI Key: WKEKXCCVQKMDFF-SNVBAGLBSA-N
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Description

The compound (2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine is a silicon-containing organic molecule. It is characterized by the presence of a tert-butyl(dimethyl)silyl group attached to an oxygen atom, which is further connected to a 3-methylbutan-2-amine structure. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or triethylamine to facilitate the formation of the silyl ether. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran to prevent hydrolysis of the silyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale protection reactions using automated systems to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the synthesis process by providing better control over reaction parameters and reducing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine: can undergo various chemical reactions, including:

    Oxidation: The silyl ether group can be oxidized to form silanols or siloxanes.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions involving strong acids or bases can facilitate the substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Secondary or tertiary amines.

    Substitution: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine: finds applications in several fields:

    Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected hydroxyl site. This allows for selective reactions at other functional groups in the molecule. The deprotection process typically involves the use of fluoride ions, which cleave the silicon-oxygen bond, releasing the free hydroxyl group.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-[tert-butyldimethylsilyl]oxy-3-methylbutan-2-amine
  • (2S)-1-[trimethylsilyl]oxy-3-methylbutan-2-amine
  • (2S)-1-[triisopropylsilyl]oxy-3-methylbutan-2-amine

Uniqueness

(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine: is unique due to the presence of the tert-butyl(dimethyl)silyl group, which offers a balance between steric protection and ease of deprotection. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are crucial.

Properties

Molecular Formula

C11H27NOSi

Molecular Weight

217.42 g/mol

IUPAC Name

(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine

InChI

InChI=1S/C11H27NOSi/c1-9(2)10(12)8-13-14(6,7)11(3,4)5/h9-10H,8,12H2,1-7H3/t10-/m1/s1

InChI Key

WKEKXCCVQKMDFF-SNVBAGLBSA-N

Isomeric SMILES

CC(C)[C@@H](CO[Si](C)(C)C(C)(C)C)N

Canonical SMILES

CC(C)C(CO[Si](C)(C)C(C)(C)C)N

Origin of Product

United States

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